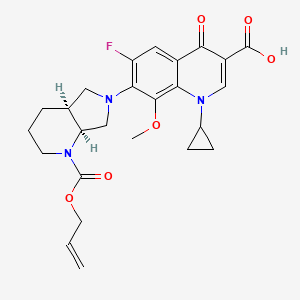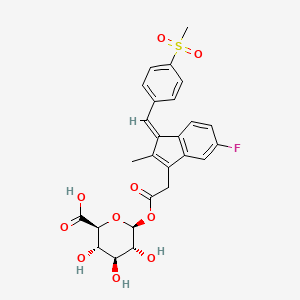
N-Carbobenzyloxy Pramipexole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Carbobenzyloxy Pramipexole is a derivative of Pramipexole, a non-ergot dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of Pramipexole. This protecting group is commonly used in organic synthesis to prevent unwanted reactions at the nitrogen site during multi-step synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzyloxy Pramipexole typically involves the protection of the amine group in Pramipexole. The process begins with the reaction of Pramipexole with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography to obtain this compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with reaction conditions optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
化学反応の分析
Types of Reactions: N-Carbobenzyloxy Pramipexole undergoes several types of chemical reactions, including:
Hydrogenation: The carbobenzyloxy group can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions:
Catalytic Hydrogenation: Pd/C catalyst, hydrogen gas, and an alcoholic solvent such as ethanol or methanol.
Enzymatic Deprotection: Specific deprotectase enzymes, mild aqueous conditions.
Major Products:
Pramipexole: The primary product obtained after the removal of the carbobenzyloxy group.
Benzyl Alcohol: A byproduct formed during the deprotection process.
科学的研究の応用
N-Carbobenzyloxy Pramipexole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various Pramipexole derivatives for studying structure-activity relationships.
Biology: Employed in biochemical studies to investigate the role of dopamine receptors in neurological disorders.
Medicine: Utilized in the development of new therapeutic agents for Parkinson’s disease and other dopamine-related conditions.
Industry: Applied in the production of pharmaceutical compounds where selective protection and deprotection of functional groups are required
作用機序
The mechanism of action of N-Carbobenzyloxy Pramipexole is primarily related to its parent compound, Pramipexole. Pramipexole acts as a dopamine receptor agonist, specifically targeting the D2, D3, and D4 receptors in the brain. By stimulating these receptors, Pramipexole helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome. The carbobenzyloxy group serves as a protective moiety during synthesis and does not significantly alter the pharmacological activity of Pramipexole .
類似化合物との比較
Pramipexole: The parent compound, used for treating Parkinson’s disease and Restless Legs Syndrome.
Dexpramipexole: An enantiomer of Pramipexole, investigated for its potential in treating amyotrophic lateral sclerosis (ALS).
Ropinirole: Another non-ergot dopamine agonist used for similar therapeutic purposes.
Uniqueness: N-Carbobenzyloxy Pramipexole is unique due to the presence of the carbobenzyloxy protecting group, which allows for selective reactions during synthesis. This makes it a valuable intermediate in the preparation of various Pramipexole derivatives and other related compounds .
特性
IUPAC Name |
benzyl N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-N-propylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-10-21(18(22)23-12-13-6-4-3-5-7-13)14-8-9-15-16(11-14)24-17(19)20-15/h3-7,14H,2,8-12H2,1H3,(H2,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYZLZWSJOFMJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCC2=C(C1)SC(=N2)N)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxabicyclo[3.1.0]hexane-2-carboxamide,2,4-dihydroxy-,(1R,2S,4R,5R)-(9CI)](/img/new.no-structure.jpg)
![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)




![hexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B590351.png)



